1-(5-氯-2-甲氧基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

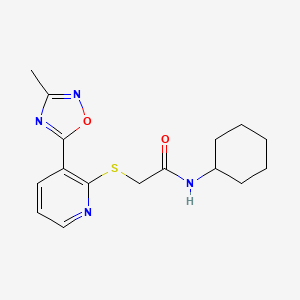

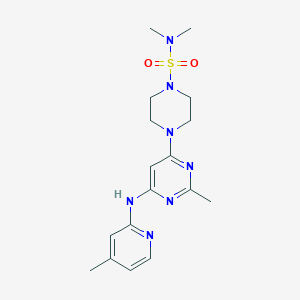

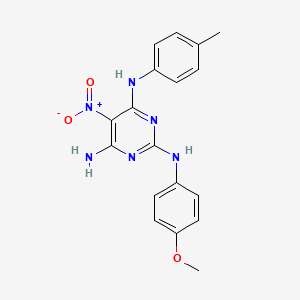

The compound of interest, 1-(5-Chloro-2-methoxybenzyl)piperazine, is a derivative of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential as therapeutic agents, particularly as receptor antagonists in various biological systems. For instance, piperazinebenzylamines with specific side chains have shown potent and selective antagonism at the human melanocortin-4 receptor, which is relevant for obesity and metabolic disorders . Similarly, structural modifications in piperazine derivatives have been explored to enhance their affinity and selectivity towards different receptors, such as dopamine and serotonin receptors, which are crucial in the central nervous system .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of substituted piperazine rings with various reagents to introduce additional functional groups. For example, the reaction of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol has been used to prepare 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones . This method could potentially be adapted for the synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their conformation and, consequently, their biological activity. Studies have shown that the crystal structure of certain piperazine-2,5-diones exhibits the side chain in an EN conformation, with the heterocyclic ring system being almost planar . The conformation of these molecules can vary depending on the solvent, as observed in NMR studies . Understanding the molecular structure of 1-(5-Chloro-2-methoxybenzyl)piperazine would be essential for predicting its biological activity and receptor affinity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are influenced by their substituents and the electronic properties of the molecule. The presence of electron-donating or electron-withdrawing groups, such as methoxy or chloro substituents, can affect the reactivity of the molecule. For instance, the benzotriazole moiety in certain piperazine derivatives has been shown to contribute to the affinity for serotonin receptors, indicating that the electronic properties of the substituents play a significant role in the molecule's interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR have been employed to investigate these properties in detail . Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the charge distribution, molecular electrostatic potential, and non-linear optical properties of these compounds . Such analyses are important for understanding the behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine in different environments and its potential as a therapeutic agent.

科学研究应用

治疗应用和代谢见解

芳基哌嗪衍生物和代谢

芳基哌嗪衍生物已被广泛研究其临床应用,主要用于治疗抑郁症、精神病或焦虑症。这些化合物的代谢通常涉及CYP3A4依赖的N-去烷基化,导致1-芳基哌嗪代谢物。这些代谢物以其与5-羟色胺受体相关的效应而闻名,这些效应对于在主要市场上使用的芳基哌嗪衍生物的药理作用至关重要(S. Caccia, 2007)。

哌嗪在药物开发中的应用

多样化的治疗用途

哌嗪是一种含有六元氮杂环的重要化合物,在各种治疗类别的药物合理设计中发挥着关键作用,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药等。对哌嗪核上取代模式的修改可以显著改变所得分子的药用潜力。这种灵活性使得哌嗪成为药物发现中的宝贵构建块(A. Rathi et al., 2016)。

基于哌嗪的化合物对抗结核病

抗分枝杆菌活性

哌嗪及其类似物已显示出对结核分枝杆菌(MTB)具有良好的抗菌活性,包括对多药耐药(MDR)和极端耐药(XDR)菌株。本综述讨论了基于哌嗪的抗结核病分子的设计、理据和结构活性关系(SAR),突出了哌嗪作为开发成本效益高的抗分枝杆菌药物的关键组成部分的潜力(P. Girase et al., 2020)。

探索哌嗪的生物潜力

生物和药理特性

化合物中存在哌嗪和取代芳基哌嗪与广泛的活性相关联,包括抗微生物、抗结核、抗抽搐、抗抑郁、抗疟疾和抗炎活性。哌嗪含有化合物的多功能性和功效,在各种药理药物中得到证明,突显了其在药物化学中的重要性(S. Verma & Sushil Kumar, 2017)。

属性

IUPAC Name |

1-[(5-chloro-2-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWELHCAXFIUDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methoxybenzyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)